

# Toxicological profile of 8-MethylNonanoic acid in preliminary studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 8-MethylNonanoic acid

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## A Preliminary Toxicological Profile of 8-MethylNonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preliminary toxicological data for **8-MethylNonanoic acid**. The information is intended for research and professional audiences. A comprehensive toxicological evaluation based on standardized guideline studies is limited in the public domain.

## Executive Summary

**8-MethylNonanoic acid**, a branched-chain fatty acid, is a metabolite of dihydrocapsaicin and a precursor in capsaicinoid biosynthesis.<sup>[1][2][3][4]</sup> Preliminary studies and safety data sheets suggest a low overall toxicity profile. In vitro studies on adipocyte cell lines have shown no significant cytotoxicity at concentrations up to 1 mM.<sup>[1][4]</sup> Similarly, an 18-week in vivo study in mice fed a diet containing 2% **8-MethylNonanoic acid** did not report any mortality or adverse health effects.<sup>[4]</sup> While some sources indicate potential for skin, eye, and respiratory irritation, other safety data sheets do not classify the substance as hazardous.<sup>[5][6]</sup> There is currently a lack of comprehensive data from standardized acute toxicity, genotoxicity, and reproductive toxicity studies. This guide provides an overview of the existing data, outlines the methodologies of relevant toxicological assays, and visualizes a proposed metabolic pathway.

## Chemical and Physical Properties

Property	Value	Source
Synonyms	Isocapric acid, 8-methyl-nonanoic acid	[2][5]
Molecular Formula	C10H20O2	[5]
Molecular Weight	172.26 g/mol	[5]
Appearance	Clear liquid	[5]
CAS Number	5963-14-4	[2][6]

## Toxicological Data Summary

The available toxicological data for **8-Methylnonanoic acid** is limited and primarily derived from safety data sheets and non-guideline academic studies.

No definitive median lethal dose (LD50) from standardized studies is available. A Material Safety Data Sheet (MSDS) states that the substance is not classified as acutely toxic.[6]

There are conflicting reports regarding the irritation potential of **8-Methylnonanoic acid**.

- GHS Classification: Aggregated data from notifications to the ECHA C&L Inventory suggest potential hazards.[5]
  - Causes skin irritation (H315)
  - Causes serious eye irritation (H319)
  - May cause respiratory irritation (H335)
- MSDS Data: Another safety data sheet indicates the product is not corrosive and not sensitizing, though it notes that "minor irritation may arise for persons who are prone/susceptible".[6]

A dedicated repeated dose toxicity study following OECD guidelines was not found. However, an 18-week study in diet-induced obese mice provides some insight. In this study, mice were

fed a high-fat diet supplemented with 2% **8-Methylnonanoic acid**. No deaths or significant health issues were reported in the treatment group over the study duration.[4]

- Genotoxicity: An MSDS states that no mutagenic effects have been reported for this substance.[6]
- Carcinogenicity: The same MSDS reports that no carcinogenic effects have been documented.[6]

According to a reviewed MSDS, no reproductive toxic effects have been reported for **8-Methylnonanoic acid**.[6]

Studies on 3T3-L1 adipocytes have assessed the cytotoxicity of **8-Methylnonanoic acid**.

Cell Line	Assay	Concentration	Observation	Source
3T3-L1 Adipocytes	Cell Viability	Up to 1 mM (for 24h)	No overt toxic effect or signs of cytotoxicity were observed.	[1][4]

## Experimental Protocols

Detailed protocols for toxicological studies specifically conducted on **8-Methylnonanoic acid** are not publicly available. The following are descriptions of standard OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological endpoints, which would be appropriate for evaluating this substance.

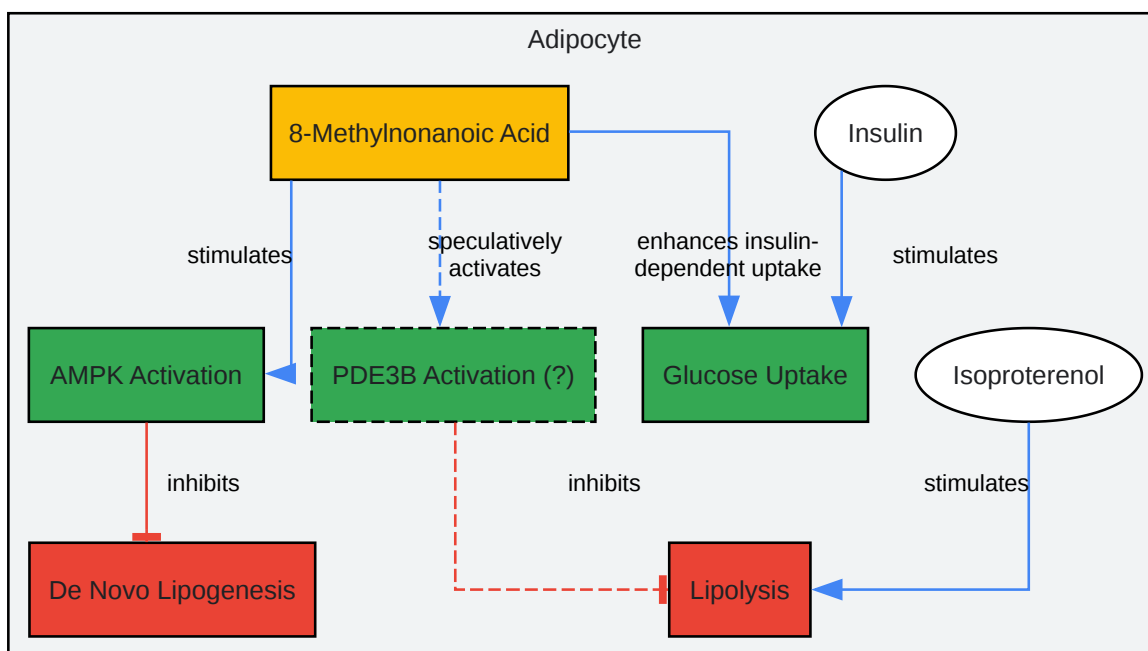
- Objective: To determine the acute oral toxicity and estimate the LD50 of a substance.
- Principle: A stepwise procedure using a small number of animals per step. The outcome of each step determines the dose for the next step. The method uses mortality and substance-specific dose levels to classify the substance into one of five toxicity classes.
- Procedure:
  - Animals: Typically female rats, fasted prior to dosing.

- Dosing: A single oral dose is administered via gavage.
- Starting Dose: Selected from one of four fixed levels (5, 50, 300, 2000 mg/kg body weight).
- Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
- Endpoint: The test concludes when a stopping criterion is met (e.g., mortality at a certain dose level), allowing for classification of the substance.
- Objective: To identify substances that are irritant to the skin.
- Principle: The test uses a reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper parts of the human skin. Cell viability is measured after exposure to the test chemical.
- Procedure:
  - Test System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).
  - Application: The test substance is applied topically to the tissue surface.
  - Exposure: Tissues are exposed for a defined period (e.g., 60 minutes).
  - Viability Assessment: After exposure and a post-incubation period, tissue viability is determined using a colorimetric assay (e.g., MTT assay).
  - Endpoint: A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (typically  $\leq 50\%$ ) compared to the negative control.
- Objective: To detect gene mutations induced by the test substance.
- Principle: The test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes required for histidine or tryptophan synthesis, respectively. The bacteria are exposed to the test substance and plated on a minimal medium. Only bacteria that revert to their wild type can synthesize the amino acid and form colonies.

- Procedure:
  - Strains: A minimum of five strains are used (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA or WP2 uvrA (pKM101)).
  - Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to account for metabolites.
  - Exposure: Bacteria are exposed to various concentrations of the test substance.
  - Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is reproducible and statistically significant compared to the solvent control.

## Signaling Pathways and Experimental Workflows

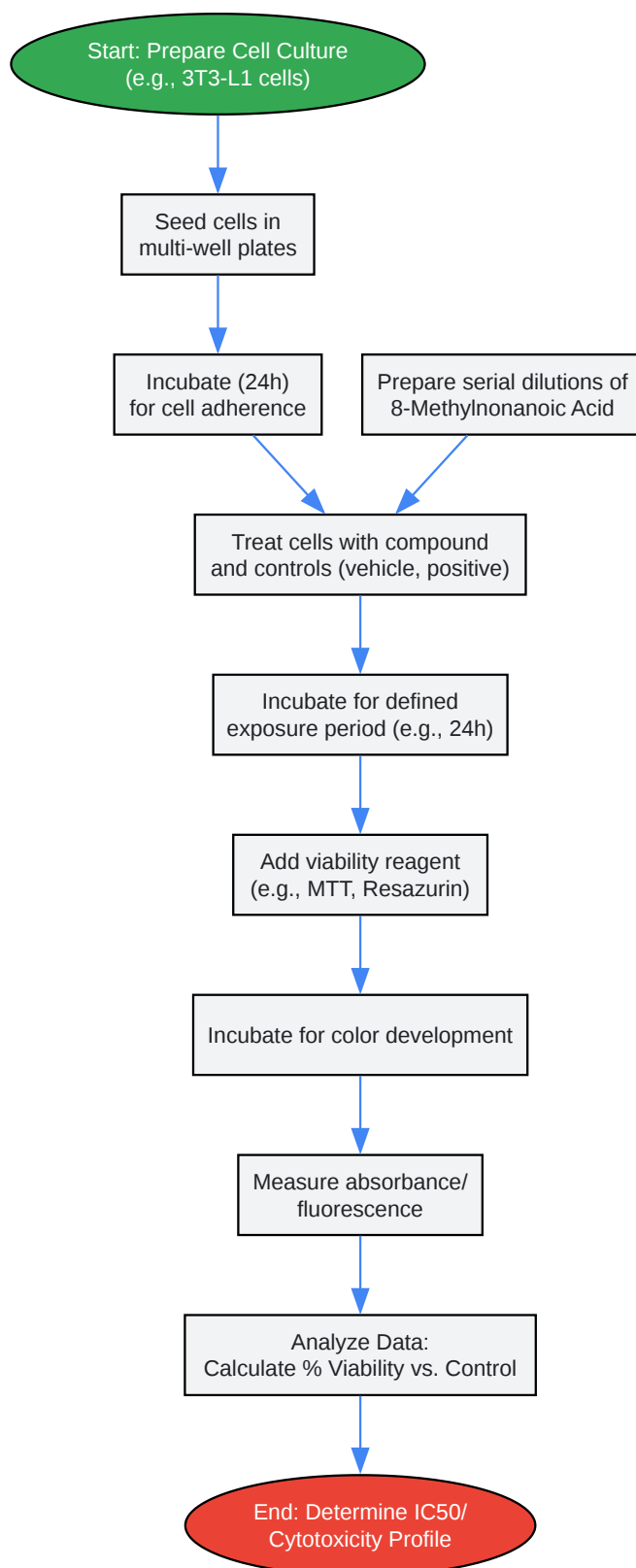
In vitro studies on 3T3-L1 adipocytes suggest that **8-Methylnonanoic acid** may modulate energy metabolism. It has been observed to reduce de novo lipogenesis, an effect correlated with the activation of AMP-activated protein kinase (AMPK). It may also suppress isoproterenol-induced lipolysis, potentially by activating phosphodiesterase 3B (PDE3B), and enhance insulin-dependent glucose uptake.<sup>[1]</sup>



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Caption: Proposed metabolic effects of 8-MNA in adipocytes.

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound in a cell-based assay.



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Caption: Standard workflow for an in vitro cytotoxicity assay.

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Address: 3281 E Guasti Rd

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